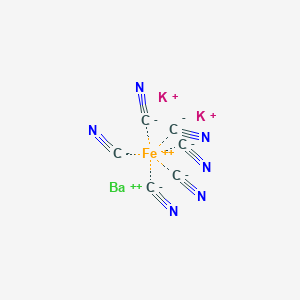

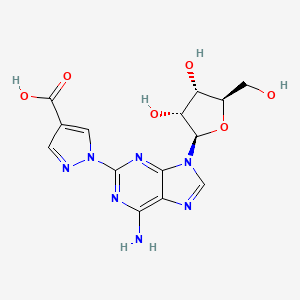

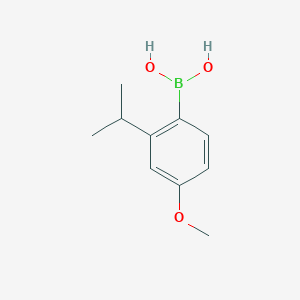

![molecular formula C27H27N3S B3259132 1-[(1S,2S)-2-amino-1,2-diphenylethyl]-3-[(1R)-1-naphthalen-1-ylethyl]thiourea CAS No. 313695-70-4](/img/structure/B3259132.png)

1-[(1S,2S)-2-amino-1,2-diphenylethyl]-3-[(1R)-1-naphthalen-1-ylethyl]thiourea

Overview

Description

The compound “1-[(1S,2S)-2-amino-1,2-diphenylethyl]-3-[(1R)-1-naphthalen-1-ylethyl]thiourea” is a complex organic molecule. It contains an amino-diphenylethyl group, a naphthalen-1-ylethyl group, and a thiourea group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, thioureas can generally be synthesized through the reaction of amines with carbon disulfide . The amino-diphenylethyl and naphthalen-1-ylethyl groups could potentially be added through further reactions, although the specifics would depend on the exact synthetic route.

Chemical Reactions Analysis

The chemical reactions that this compound would undergo would depend on the conditions and reagents present. Thioureas can participate in a variety of reactions, including acting as ligands in coordination chemistry and as building blocks in organic synthesis .

Scientific Research Applications

Medicinal Chemistry and Biological Properties

Thiourea derivatives are recognized for their versatility in medicinal applications due to their ability to form coordination compounds with metals, which enhances their biological activities. Coordination with metals such as Cu, Ag, and Au has shown potential in biological and medicinal applications, including chemosensor applications. These derivatives' improved activities in pharmaceutical chemistry are achieved through coordination with suitable metal ions, highlighting their importance in analytical chemistry as chemosensors useful for detecting anions and cations in environmental and biological samples (Khan et al., 2020).

Analytical Chemistry and Environmental Science

Thioureas and their derivatives serve as highly sensitive, selective, and simple chemosensors for detecting various environmental pollutants. Their nucleophilic S- and N- allow for inter- and intramolecular hydrogen bonding, making the thiourea moiety very important for detecting different analytes in biological, environmental, and agricultural samples. This includes the detection of anions such as CN-, AcO-, F-, ClO-, and citrate ions, and neutral analytes such as ATP, DCP, and Amlodipine (Al-Saidi & Khan, 2022).

Gold Recovery and Mining

In the field of mineral processing and extractive metallurgy, thiourea has been investigated as an alternative to cyanide for gold extraction from auriferous mineral resources. Research has focused on the use of thiourea in gold leaching processes due to its potential environmental benefits and effectiveness in solubilizing gold. Despite challenges associated with the stability of thiourea in the leaching process, its potential to overcome limitations of cyanide leaching has attracted attention (Li & Miller, 2006).

properties

IUPAC Name |

1-[(1S,2S)-2-amino-1,2-diphenylethyl]-3-[(1R)-1-naphthalen-1-ylethyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3S/c1-19(23-18-10-16-20-11-8-9-17-24(20)23)29-27(31)30-26(22-14-6-3-7-15-22)25(28)21-12-4-2-5-13-21/h2-19,25-26H,28H2,1H3,(H2,29,30,31)/t19-,25+,26+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAOZHGXEGTTFN-PBXQCXKZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NC(=S)NC(C3=CC=CC=C3)C(C4=CC=CC=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)NC(=S)N[C@@H](C3=CC=CC=C3)[C@H](C4=CC=CC=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1S,2S)-2-Amino-1,2-diphenylethyl)-3-((R)-1-(naphthalen-1-yl)ethyl)thiourea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

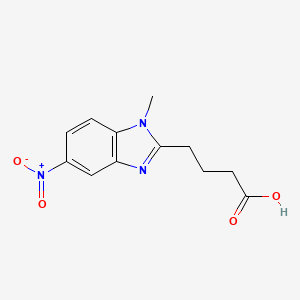

![N-(2-benzoyl-4-bromophenyl)-2-[(2-bromophenyl)formamido]acetamide](/img/structure/B3259077.png)

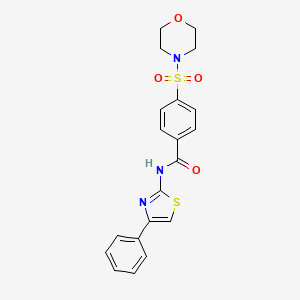

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B3259112.png)

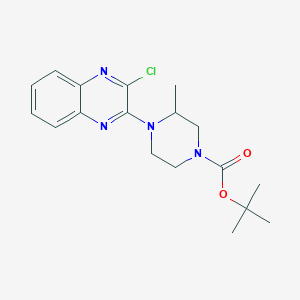

![Silane, [(10-bromo-9-anthracenyl)ethynyl]trimethyl-](/img/structure/B3259135.png)

![7-Methyl-1,4-dihydropyrimido[4,5-d]pyrimidine](/img/structure/B3259138.png)